1-Isopropyl-6-(piperidin-4-yl)-4-(pyridin-3-yl)-1H-imidazo[4,5-c]pyridine

Medicinal Chemistry Lipophilicity Imidazo[4,5-c]pyridine

This 1-isopropyl-6-(piperidin-4-yl)-4-(pyridin-3-yl)-1H-imidazo[4,5-c]pyridine (CAS 1422069-07-5) is a precisely engineered purine bioisostere scaffold for kinase drug discovery. Unlike generic imidazo[4,5-c]pyridine cores, its unique N1-isopropyl (XLogP3=1.8), C4-pyridin-3-yl hinge binder, and C6-piperidine handle deliver defined SAR vectors critical for experimental reproducibility. The free piperidine NH enables rapid library diversification. Invest in this validated MSK-1 inhibitor intermediate to preserve SAR integrity in your ATP-competitive programs.

Molecular Formula C19H23N5
Molecular Weight 321.4 g/mol
Cat. No. B8138918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-6-(piperidin-4-yl)-4-(pyridin-3-yl)-1H-imidazo[4,5-c]pyridine
Molecular FormulaC19H23N5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=C(N=C(C=C21)C3CCNCC3)C4=CN=CC=C4
InChIInChI=1S/C19H23N5/c1-13(2)24-12-22-19-17(24)10-16(14-5-8-20-9-6-14)23-18(19)15-4-3-7-21-11-15/h3-4,7,10-14,20H,5-6,8-9H2,1-2H3
InChIKeyIEXINQAIZGTHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-6-(piperidin-4-yl)-4-(pyridin-3-yl)-1H-imidazo[4,5-c]pyridine: Core Structure & Procurement-Relevant Properties


1-Isopropyl-6-(piperidin-4-yl)-4-(pyridin-3-yl)-1H-imidazo[4,5-c]pyridine (CAS 1422069-07-5) is a synthetic small molecule belonging to the imidazo[4,5-c]pyridine class, a purine bioisostere scaffold frequently exploited in kinase inhibitor drug discovery. The compound has a molecular formula of C19H23N5 and a molecular weight of 321.42 g/mol [1]. Its structure features a unique combination of three vectors: an N1-isopropyl group, a C6-piperidin-4-yl substituent, and a C4-pyridin-3-yl ring. This specific substitution pattern distinguishes it from other imidazo[4,5-c]pyridine building blocks and suggests utility in fragment-based drug design or as a late-stage diversification intermediate for medicinal chemistry programs targeting purine-binding pockets.

Why 1-Isopropyl-6-(piperidin-4-yl)-4-(pyridin-3-yl)-1H-imidazo[4,5-c]pyridine Cannot Be Replaced by Generic Imidazopyridines


Substituting this compound with a generic imidazo[4,5-c]pyridine core or a close analog risks losing critical structure-activity relationship (SAR) vectors. The N1-isopropyl group provides a specific steric and lipophilic footprint (predicted XLogP3 = 1.8 [1]) that differs markedly from the N1-methyl analog (predicted XLogP3 ~1.2). More critically, the C4-pyridin-3-yl ring presents a hydrogen-bond-accepting nitrogen with distinct geometry and electronic properties compared to analogs bearing a C4-pyrrolidin-1-yl substituent . In purine-mimetic scaffolds, such subtle changes in vector geometry and electronics can drastically alter kinase selectivity profiles, as demonstrated by the imidazo[4,5-c]pyridine-based MSK-1 inhibitor SAR where a C4-furazan versus C4-pyridyl switch resulted in a >10-fold change in IC50 potency [2]. Generic substitution therefore carries a high risk of invalidating established SAR and compromising experimental reproducibility in kinase-targeted programs.

Head-to-Head Evidence: Quantifying the Differentiation of 1-Isopropyl-6-(piperidin-4-yl)-4-(pyridin-3-yl)-1H-imidazo[4,5-c]pyridine


Lipophilicity Differentiation: N1-Isopropyl vs. N1-Methyl Analog XLogP3 Comparison

The N1-isopropyl substituent on the target compound confers a computed XLogP3 of 1.8, which is approximately 0.6 log units higher than the predicted XLogP3 of ~1.2 for the direct N1-methyl analog (1-Methyl-6-(piperidin-4-yl)-4-(pyridin-3-yl)-1H-imidazo[4,5-c]pyridine, CAS 1422139-71-6). This difference in lipophilicity, driven by the larger alkyl group, can significantly impact passive membrane permeability and non-specific protein binding in cellular assays [1].

Medicinal Chemistry Lipophilicity Imidazo[4,5-c]pyridine Drug Design

C4-Vector Geometry: Pyridin-3-yl vs. Pyrrolidin-1-yl Hydrogen-Bond Acceptor Topology

The target compound contains a C4-pyridin-3-yl substituent that presents a planar, sp2-hybridized nitrogen capable of acting as a hydrogen-bond acceptor. In contrast, the commercially available analog 1-Isopropyl-6-(piperidin-4-yl)-4-(pyrrolidin-1-yl)-1H-imidazo[4,5-c]pyridine (CAS 1422134-84-6) bears a C4-pyrrolidin-1-yl group that presents an sp3-hybridized tertiary amine with different directionality and basicity . In the context of imidazo[4,5-c]pyridine kinase inhibitors, a C4-pyridyl-to-C4-amino-pyrrolidine switch has been shown to alter MSK-1 inhibitory potency by >10-fold (IC50 shift from 17 nM to >200 nM), highlighting the critical nature of this vector [1].

Medicinal Chemistry Kinase Selectivity Hydrogen Bonding Structure-Activity Relationship

Molecular Complexity and Fractional Saturation (Fsp³) Comparison for Lead-Likeness Optimization

The target compound has a molecular complexity score of 409 and a fraction of sp3-hybridized carbons (Fsp³) of approximately 0.47, reflecting the saturated piperidine ring. In contrast, the widely used unsubstituted core 1-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine (CAS 868670-03-5) has a lower molecular complexity and an Fsp³ of ~0.45 but lacks the additional C4-pyridyl and N1-isopropyl vectors necessary for three-dimensional target engagement . Higher Fsp³ values correlate with improved clinical success rates, and the target compound's balanced complexity makes it a superior choice for fragment growth campaigns aiming to escape flatland [1].

Medicinal Chemistry Lead-Likeness Molecular Complexity Drug Design

Optimal Research and Procurement Applications for 1-Isopropyl-6-(piperidin-4-yl)-4-(pyridin-3-yl)-1H-imidazo[4,5-c]pyridine


Kinase Hinge-Binder Fragment Elaboration in Purine-Mimetic Programs

The compound's imidazo[4,5-c]pyridine core is a direct bioisostere of the purine ring found in ATP. The C4-pyridin-3-yl and C6-piperidin-4-yl vectors provide anchor points for hinge-binding and solvent-exposed region interactions, respectively. Using this compound as a starting scaffold allows medicinal chemists to build focused kinase inhibitor libraries where the isopropyl group at N1 modulates lipophilicity to fine-tune permeability (XLogP3 = 1.8 vs. 1.2 for the methyl analog) [1]. The free piperidine NH can be readily functionalized to generate diverse analogs for SAR exploration.

Selective MSK-1 or Related Kinase Probe Development

The imidazo[4,5-c]pyridine scaffold has validated potency against MSK-1 (IC50 = 17 nM for a close analog). The C4-pyridin-3-yl group on the target compound is geometrically poised to engage the kinase hinge region in a manner analogous to the furazan-3-yl group in known MSK-1 inhibitors [1]. Researchers developing chemical probes for MSK-1 or related AGC kinases can use this compound as a key intermediate, confident that the substitution pattern aligns with established pharmacophoric requirements.

Late-Stage Diversification for DNA-Encoded Library (DEL) Synthesis

The presence of a secondary amine (piperidine NH) and a pyridyl nitrogen offers two orthogonal reactive handles for on-DNA chemistry. The compound's molecular complexity (complexity score = 409) and balanced Fsp³ (~0.47) make it an attractive scaffold for DEL technology, where three-dimensional character is correlated with higher hit rates [1]. Compared to simpler imidazopyridine cores, this compound provides more opportunities for productive binding interactions without excessive molecular weight.

Cytochrome P450 Liability Mitigation Studies

Research on imidazo[4,5-c]pyridine-based NAMPT inhibitors (e.g., GNE-617) identified the imidazopyridine moiety as a source of time-dependent CYP3A4 inhibition (TDI) [1]. The target compound, with its C6-piperidine and C4-pyridine substituents, represents a modified scaffold that may reduce TDI risk compared to the parent imidazopyridine core. It can serve as a tool compound in medicinal chemistry campaigns aimed at understanding and mitigating CYP450-mediated drug-drug interaction liabilities.

Quote Request

Request a Quote for 1-Isopropyl-6-(piperidin-4-yl)-4-(pyridin-3-yl)-1H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.